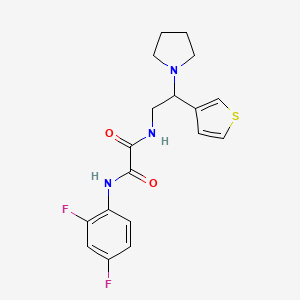

![molecular formula C15H16N2O4S B2638644 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide CAS No. 941960-94-7](/img/structure/B2638644.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and also found as natural products in various sources, mostly in plants, algae, and microorganisms . Substituted furans can be employed as building blocks for the formation of naturally occurring metabolites and various substituted furans used as pharmaceutical agents .

Synthesis Analysis

New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by the reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as a modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis

The molecular structure of furan compounds is characterized by a five-membered aromatic ring with four carbon atoms and an oxygen . The title compound, 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro [indoline-3,3′-pyrrolizin]-2-one (1), was synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis

Furan compounds have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Substituents at the C-2 position afforded derivatives which are greatly distributed in nature .Physical And Chemical Properties Analysis

Furfural is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .Scientific Research Applications

Synthesis and Properties : A study by El’chaninov and Aleksandrov (2017) described the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which is structurally related to the compound . The research focused on the coupling and subsequent reactions of this compound, providing insights into its chemical properties (El’chaninov & Aleksandrov, 2017).

Methionine Aminopeptidase Inhibition : Quinolinyl sulfonamides, similar to the specified compound, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). A study by Huang et al. (2006) explored various quinolinyl sulfonamides and their inhibitory potency on different metal forms of Escherichia coli MetAP, highlighting the potential biomedical applications of these compounds (Huang et al., 2006).

Corrosion Inhibition Properties : Research by Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which share some structural similarities with the compound of interest. This study focused on their ability to inhibit corrosion of mild steel in acidic environments, demonstrating their potential as protective agents in industrial applications (Olasunkanmi et al., 2016).

Antitumor Activity : A study by Chilin et al. (2009) explored the antitumor activity of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, closely related to the compound . This research highlighted the significance of the acridine moiety in determining the biological activity of these compounds, potentially opening new avenues in cancer research (Chilin et al., 2009).

Interaction Studies : Raphael et al. (2015) conducted a study on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to the specified chemical. This research offers insights into the effect of temperature and concentration on such interactions, useful in understanding the physicochemical properties of these compounds (Raphael et al., 2015).

Crystal Structure Analysis : Parvez et al. (2000) analyzed the crystal structure of a quinoline-related compound, providing valuable information on molecular arrangements and interactions which can be relevant to understanding the structural aspects of similar compounds (Parvez et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOQKWXFLCMCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2638564.png)

![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2638568.png)

![8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638574.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2638575.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)

![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)